molecular formula C10H10FNO B7863402 3-Fluoro-4-isopropoxybenzonitrile

3-Fluoro-4-isopropoxybenzonitrile

Cat. No.: B7863402
M. Wt: 179.19 g/mol
InChI Key: XVJJUVGWMZNQKZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropoxybenzonitrile is an organic compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol. This compound features a fluorine atom, an isopropoxy group, and a nitrile group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-fluorophenol or 3-fluorobenzonitrile as starting materials.

  • Reaction Steps: The compound can be synthesized through a series of reactions, including halogenation, etherification, and nitrilation.

  • Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to maintain quality control and consistency.

  • Purification: After synthesis, the compound undergoes purification processes, such as recrystallization or chromatography, to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the isopropoxy group can be replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

3-Fluoro-4-isopropoxybenzonitrile is used in various scientific research fields, including:

  • Chemistry: As an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studying the effects of fluorinated compounds on biological systems.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Application in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-Fluoro-4-isopropoxybenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Fluoro-3-isopropoxybenzonitrile: Similar structure but different position of the fluorine atom.

  • 3-Fluoro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of isopropoxy.

  • 3-Fluoro-4-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of isopropoxy.

Uniqueness: 3-Fluoro-4-isopropoxybenzonitrile is unique due to its specific combination of functional groups, which can influence its reactivity and applications compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-fluoro-4-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJJUVGWMZNQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.0 g 3-Fluoro-4-hydroxy-benzonitrile, 7.3 mL isopropyl iodide and 6.05 g potassium carbonate were placed in 54 mL acetone and heated to reflux where the reaction was maintained for 24 h. After this time, the mixture was cooled to ambient temperature and concentrated under reduced pressure. The material that remained was partitioned between ethyl acetate and water and the aqueous phase was removed and extracted with additional ethyl acetate. The combined organics were dried, filtered and the solvent was removed from the filtrate under reduced pressure to give the title compound that was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
6.05 g
Type
reactant
Reaction Step Three
Quantity
54 mL
Type
solvent
Reaction Step Four

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